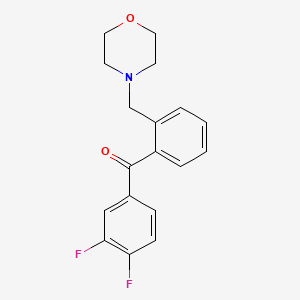

3',4'-Difluoro-2-morpholinomethyl benzophenone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound of interest, 3',4'-Difluoro-2-morpholinomethyl benzophenone, is a derivative of benzophenone with specific substitutions that may influence its chemical and physical properties, as well as its biological activity. While the provided papers do not directly discuss this compound, they do provide insights into related benzophenone derivatives and their characteristics, which can be used to infer potential properties and behaviors of the compound .

Synthesis Analysis

The synthesis of benzophenone analogues, as described in one of the studies, involves a multi-step reaction sequence starting from (4-hydroxy-aryl)-aryl methanones . This suggests that the synthesis of 3',4'-Difluoro-2-morpholinomethyl benzophenone could potentially follow a similar pathway, with specific modifications to introduce the difluoro and morpholinomethyl groups at the appropriate positions on the benzophenone core.

Molecular Structure Analysis

Conformational analysis of benzophenone and its derivatives, such as 3,4'-dichlorobenzophenone, has been performed using theoretical calculations and experimental techniques like the Lanthanide-induced shift (LIS) technique . These analyses reveal the preferred conformations and rotational barriers of the phenyl rings relative to the carbonyl group. For 3',4'-Difluoro-2-morpholinomethyl benzophenone, similar conformational preferences could be expected, with the additional influence of the morpholinomethyl group and the electron-withdrawing difluoro substituents.

Chemical Reactions Analysis

The biological activity of benzophenone derivatives is often associated with their ability to interact with biological targets. For instance, certain benzophenone analogues have been evaluated for their anti-proliferative activity against various types of neoplastic cells . The presence of specific substituents, such as a methyl group on the B ring, has been found to be essential for this activity. The difluoro and morpholinomethyl groups in 3',4'-Difluoro-2-morpholinomethyl benzophenone could similarly affect its reactivity and potential as a biological agent.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzophenone derivatives can be studied through various spectroscopic and computational methods. For example, the FT-IR, FT-Raman, and DFT studies of halogenated benzophenones provide insights into their vibrational modes, electronic transitions, and thermodynamic functions . These properties are influenced by the nature and position of the substituents on the benzophenone core. Therefore, the difluoro and morpholinomethyl groups in 3',4'-Difluoro-2-morpholinomethyl benzophenone are likely to have a significant impact on its spectroscopic characteristics and overall stability.

Scientific Research Applications

1. Photochemical Properties and Applications

Benzophenone (BP) photochemistry, which includes derivatives like 3',4'-Difluoro-2-morpholinomethyl benzophenone, has widespread applications in biological chemistry, bioorganic chemistry, and material science. The unique photochemical properties of BP photophores, such as the formation of a biradicaloid triplet state upon excitation, are exploited in various ways including binding/contact site mapping, molecular target identification, proteome profiling, bioconjugation, and surface grafting. These applications are supported by BP's practical advantages like low water reactivity, ambient light stability, and convenient excitation at 365 nm (Dormán, Nakamura, Pulsipher, & Prestwich, 2016).

2. Synthesis and Evaluation Against Neoplastic Development

A series of novel 4-benzyl-morpholine-2-carboxylic acid derivatives, which include 3',4'-Difluoro-2-morpholinomethyl benzophenone analogues, were synthesized and evaluated for anti-proliferative activity in vitro against various types of neoplastic cells. These compounds showed significant antiproliferative activity, indicating their potential in cancer treatment (Al‐Ghorbani, Thirusangu, Gurupadaswamy, Vigneshwaran, Mohammed, Prabhakar, & Khanum, 2017).

3. Environmental Impact and Degradation Techniques

The environmental presence and impact of benzophenone derivatives, including 3',4'-Difluoro-2-morpholinomethyl benzophenone, are also researched. Studies include their degradation during water treatment processes like ferrate(VI) treatment and the identification of reaction products and pathways. This research is vital for understanding and mitigating the environmental impact of BP derivatives (Yang & Ying, 2013).

properties

IUPAC Name |

(3,4-difluorophenyl)-[2-(morpholin-4-ylmethyl)phenyl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17F2NO2/c19-16-6-5-13(11-17(16)20)18(22)15-4-2-1-3-14(15)12-21-7-9-23-10-8-21/h1-6,11H,7-10,12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYQAPUHUKQCXLZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC2=CC=CC=C2C(=O)C3=CC(=C(C=C3)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17F2NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10643563 |

Source

|

| Record name | (3,4-Difluorophenyl){2-[(morpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10643563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3',4'-Difluoro-2-morpholinomethyl benzophenone | |

CAS RN |

898751-17-2 |

Source

|

| Record name | Methanone, (3,4-difluorophenyl)[2-(4-morpholinylmethyl)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898751-17-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3,4-Difluorophenyl){2-[(morpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10643563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 4-oxo-4-[3-(thiomorpholinomethyl)phenyl]butyrate](/img/structure/B1327187.png)

![Ethyl 5-oxo-5-[3-(thiomorpholinomethyl)phenyl]valerate](/img/structure/B1327188.png)

![Ethyl 6-oxo-6-[3-(thiomorpholinomethyl)phenyl]hexanoate](/img/structure/B1327189.png)

![Ethyl 8-oxo-8-[3-(thiomorpholinomethyl)phenyl]octanoate](/img/structure/B1327190.png)